BenchChemオンラインストアへようこそ!

2-Imino-4,6-dimethylpiperidine, acetate

iNOS inhibition nitric oxide synthase cyclic amidine SAR

2-Imino-4,6-dimethylpiperidine, acetate (CAS 165383-79-9; C9H18N2O2; MW 186.25) is a synthetic, small-molecule cyclic amidine belonging to the substituted 2-iminopiperidine class. It functions as a potent, orally bioavailable inhibitor of human nitric oxide synthase (NOS) isoforms, with its primary pharmacological target being the inducible isoform (iNOS/NOS2).

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B8812192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-4,6-dimethylpiperidine, acetate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1CC(N=C(C1)N)C.CC(=O)O
InChIInChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4)
InChIKeyOXYQAAFAOLLIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-4,6-dimethylpiperidine (Acetate) – Compound Profile for iNOS-Targeted Research Procurement


2-Imino-4,6-dimethylpiperidine, acetate (CAS 165383-79-9; C9H18N2O2; MW 186.25) is a synthetic, small-molecule cyclic amidine belonging to the substituted 2-iminopiperidine class [1]. It functions as a potent, orally bioavailable inhibitor of human nitric oxide synthase (NOS) isoforms, with its primary pharmacological target being the inducible isoform (iNOS/NOS2) [1]. The compound is supplied as an acetate salt, typically as a white solid with a melting point of 153–156 °C (lit.), and is soluble in water, methanol, and dichloromethane . This compound represents compound 8 in the foundational structure–activity relationship (SAR) study by Webber et al. (1998), where 4,6-dimethyl substitution on the piperidine ring afforded the most potent NOS inhibition within the series [1].

Why 2-Imino-4,6-dimethylpiperidine Acetate Cannot Be Substituted by Other 2-Iminopiperidine Analogs in NOS Research


Within the substituted 2-iminopiperidine chemotype, subtle alterations to the ring substitution pattern produce large, non-linear shifts in both isoform potency and selectivity [1]. The 4-methyl analog (compound 3) and the 4,6-dimethyl analog (compound 8) are the two most potent inhibitors of human iNOS reported in the foundational SAR study, yet they diverge significantly in their activity at the neuronal (hnNOS) and endothelial (heNOS) isoforms [1]. Furthermore, substitution at the 3-, 5-, or amidine-nitrogen positions drastically reduces potency by 10- to 100-fold [1]. Generic interchange among commercially available 2-iminopiperidine derivatives therefore introduces substantial risk of altered target engagement and off-isoform pharmacological profile. The quantitative evidence below enables procurement decisions grounded in comparative performance data rather than nominal class membership alone.

Head-to-Head Quantitative Evidence: 2-Imino-4,6-dimethylpiperidine Acetate Versus Closest Analogs


hiNOS Inhibitory Potency: 4,6-Dimethyl Analog Outperforms 4-Methyl Analog and Parent Compound

In a direct head-to-head comparison within the same study, 2-imino-4,6-dimethylpiperidine acetate (compound 8) inhibited human inducible NOS (hiNOS) with an IC50 of 0.08 µM, representing a 1.25-fold improvement over the 4-methyl analog (compound 3; IC50 = 0.1 µM) and a 13.8-fold improvement over the unsubstituted parent 2-iminopiperidine (compound 1; IC50 = 1.1 µM) [1]. All IC50 values were determined under identical assay conditions with a final L-arginine concentration of 30 µM by monitoring the conversion of L-[2,3-³H]arginine to L-[2,3-³H]citrulline [1].

iNOS inhibition nitric oxide synthase cyclic amidine SAR

hnNOS Inhibitory Potency: 4,6-Dimethyl Substitution Achieves Highest Neuronal Isoform Activity in the Series

The 4,6-dimethyl analog (compound 8) inhibited human neuronal NOS (hnNOS) with an IC50 of 0.06 µM, which is 3.3-fold more potent than the 4-methyl analog (compound 3; IC50 = 0.2 µM) and 18.3-fold more potent than the unsubstituted parent (compound 1; IC50 = 1.1 µM) [1]. Notably, the 4,6-dimethyl compound is the most potent hnNOS inhibitor among all 18 analogs tested in the study [1]. The 6-methyl analog (compound 5) showed an intermediate hnNOS IC50 of 0.4 µM, representing a 6.7-fold lower potency relative to compound 8 [1].

nNOS inhibition neuronal nitric oxide synthase isoform potency

In Vivo Efficacy: 4,6-Dimethyl Analog Achieves Near-Complete Suppression of Plasma Nitrite in Rat Endotoxemia Model

Following oral administration at a dose of 10 mg/kg in an LPS-treated rat endotoxemia model, 2-imino-4,6-dimethylpiperidine (compound 8) achieved 98% inhibition of plasma nitrite/nitrate levels, the highest value recorded among all compounds tested [1]. This compares to 87% inhibition for the 4-methyl analog (compound 3) and 62% inhibition for the unsubstituted parent (compound 1) at the same oral dose [1]. The 4-CF3 analog (compound 9) and 6-cyclohexyl analog (compound 11) achieved only 24% and 18% inhibition, respectively, despite measurable in vitro potency [1].

in vivo NOS inhibition LPS endotoxemia oral bioavailability plasma nitrite

Isoform Selectivity Profile: 4,6-Dimethyl Analog Shows Broad Pan-Isoform Activity Distinct from the iNOS-Selective 4-Methyl Analog

The 4,6-dimethyl compound (compound 8) exhibits a heNOS/hiNOS selectivity ratio of approximately 3.75 (calculated from IC50 values of 0.3 µM for heNOS and 0.08 µM for hiNOS) and an hnNOS/hiNOS ratio of 0.75, indicating roughly equipotent inhibition across all three human NOS isoforms [1]. In contrast, the 4-methyl analog (compound 3) displays a heNOS/hiNOS ratio of approximately 11 (IC50: heNOS 1.1 µM, hiNOS 0.1 µM) and an hnNOS/hiNOS ratio of 2, conferring a more iNOS-selective profile [1]. For applications requiring selectivity for iNOS over eNOS, the 6-cyclohexylmethyl analog (compound 13) achieves a heNOS/hiNOS ratio of 64, but at the cost of substantially reduced absolute hiNOS potency (IC50 = 5.9 µM) [1].

NOS isoform selectivity heNOS/hiNOS ratio hnNOS/hiNOS ratio pan-NOS inhibitor

SAR Context: 4,6-Dimethyl Substitution Restores Potency Lost in Mono-Substituted and Mis-Substituted Analogs

Systematic SAR analysis of the 2-iminopiperidine ring reveals that methyl substitution at the 3-position (compound 2; hiNOS IC50 = 6.0 µM) or 5-position (compound 4; hiNOS IC50 = 5.1 µM) substantially reduces potency relative to the unsubstituted parent (compound 1; hiNOS IC50 = 1.1 µM), while 4-methyl or 4,6-dimethyl substitution enhances it [1]. The 6-methyl mono-substituted analog (compound 5) achieves an intermediate hiNOS IC50 of 0.5 µM, which is 6.25-fold less potent than the 4,6-dimethyl compound [1]. The 4,4-gem-dimethyl analog (compound 17; hiNOS IC50 = 3.4 µM) is approximately 30-fold less active than its 4-monomethyl counterpart, indicating a strict steric constraint at the 4-position [1]. These data collectively demonstrate that the 4,6-dimethyl substitution pattern is non-redundant and cannot be replicated by any single-point substitution or by alternative disubstitution patterns [1].

structure-activity relationship piperidine ring substitution NOS inhibitor design

Recommended Procurement Scenarios for 2-Imino-4,6-dimethylpiperidine Acetate Based on Comparative Evidence


Pan-NOS Pharmacological Profiling Requiring Equipotent Inhibition Across iNOS, nNOS, and eNOS

When experimental protocols demand simultaneous engagement of all three human NOS isoforms with comparable potency, the 4,6-dimethyl analog is the preferred selection. Its IC50 values of 0.08 µM (hiNOS), 0.06 µM (hnNOS), and 0.3 µM (heNOS) yield a narrow potency range (<5-fold across isoforms), in contrast to the 4-methyl analog which exhibits an 11-fold spread between hiNOS and heNOS [1]. This broad isoform coverage is supported by the compound's 98% in vivo suppression of plasma nitrite in the rat LPS model, confirming that pan-isoform inhibition translates to robust systemic pharmacodynamic effect [1].

In Vivo Endotoxemia and Systemic Inflammation Models Requiring Maximal iNOS-Driven NO Suppression

For lipopolysaccharide (LPS)-challenged rodent models of septic shock or systemic inflammation where near-total ablation of iNOS-derived nitric oxide production is the experimental endpoint, the 4,6-dimethyl analog's 98% inhibition of plasma nitrite/nitrate at 10 mg/kg p.o. outperforms all tested comparators, including the 4-methyl analog (87%) and the unsubstituted parent (62%) [1]. The oral route of administration and the compound's solubility in aqueous vehicles (water, methanol) facilitate formulation for in vivo dosing [1].

Structure–Activity Relationship Studies of Cyclic Amidine NOS Inhibitors

In medicinal chemistry campaigns exploring the 2-iminopiperidine pharmacophore, the 4,6-dimethyl analog serves as the benchmark compound for maximal in vitro potency against hiNOS (0.08 µM) and hnNOS (0.06 µM) [1]. Its procurement alongside the 4-methyl analog (compound 3; hiNOS IC50 = 0.1 µM), the 6-cyclohexylmethyl analog (compound 13; heNOS/hiNOS selectivity = 64), and the unsubstituted parent (compound 1; hiNOS IC50 = 1.1 µM) establishes a complete reference set spanning potency-driven and selectivity-driven structural modifications within a single chemotype [1].

Cellular Assay Development Where High Intrinsic Potency Reduces Compound Consumption and Solvent Artifact Risk

The compound's sub-100 nM potency at hiNOS and hnNOS (0.08 µM and 0.06 µM, respectively) [1] enables cellular NOS inhibition assays to be conducted at low micromolar or sub-micromolar working concentrations, minimizing DMSO/solvent exposure to cells and reducing per-experiment compound mass requirements. This is a practical procurement consideration for high-throughput or repeated-dose experimental designs where the 4-methyl analog's lower hnNOS potency (0.2 µM) or the parent compound's weaker overall activity (hiNOS IC50 = 1.1 µM) would necessitate higher concentrations [1].

Quote Request

Request a Quote for 2-Imino-4,6-dimethylpiperidine, acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.